3-(Furan-2-yl)-1H-pyrrole
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Overview
Description
3-(Furan-2-yl)-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. Another method involves the use of furan derivatives and pyrrole precursors in a cyclization reaction facilitated by catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyrrole rings, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated furan and pyrrole derivatives
Scientific Research Applications
3-(Furan-2-yl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3-(Furan-2-yl)pyrazole: Another heterocyclic compound with similar structural features.
Furan-2-ylmethanamine: Contains a furan ring and an amine group.
Furan-2-ylpropanoic acid: Features a furan ring and a carboxylic acid group .
Uniqueness: 3-(Furan-2-yl)-1H-pyrrole is unique due to the combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
63761-20-6 |
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Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-(furan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-6,9H |
InChI Key |
KSOXBYBVRGUAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CNC=C2 |
Origin of Product |
United States |
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